![molecular formula C12H11BrO B1337326 1-Bromo-2-ethoxynaphthalene CAS No. 50389-70-3](/img/structure/B1337326.png)
1-Bromo-2-ethoxynaphthalene
Overview
Description
1-Bromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-Bromo-2-ethoxynaphthalene can be achieved through the Williamson Ether Synthesis . This process involves the deprotonation of 2-naphthol with sodium hydroxide to form a naphthoxide ion. The electrophile, 1-bromobutane, is then added to the solution, and the SN2 reaction takes place to form 2-butoxynaphthalene .Molecular Structure Analysis
The InChI code for 1-Bromo-2-ethoxynaphthalene is 1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Chromatography and Mass Spectrometry
In the field of analytical chemistry, “1-Bromo-2-ethoxynaphthalene” is used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture.
Biopharma Production
“1-Bromo-2-ethoxynaphthalene” is used in biopharma production . It could be used in the synthesis of pharmaceuticals, especially in the production of biopharmaceuticals, which are medical drugs produced using biotechnology.
Safety Controlled Environment and Cleanroom Solutions
This compound is used in safety controlled environment and cleanroom solutions . These environments are designed to maintain extremely low levels of particulates, such as dust, airborne organisms, or vaporized particles.
Safety and Hazards
1-Bromo-2-ethoxynaphthalene is classified as a warning hazard under the GHS07 classification . It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , suggesting that its targets could be various organoboron reagents involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-Bromo-2-ethoxynaphthalene likely acts as an electrophile, reacting with organoboron reagents. The bromine atom in 1-Bromo-2-ethoxynaphthalene is a good leaving group, which makes it susceptible to nucleophilic attack by organoboron compounds .
Biochemical Pathways
In the context of suzuki–miyaura coupling, it participates in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its molecular weight of 25112 suggests that it could potentially be absorbed and distributed in the body
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 1-Bromo-2-ethoxynaphthalene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, it should be handled in a well-ventilated place to avoid formation of dust and aerosols .
properties
IUPAC Name |
1-bromo-2-ethoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMQDJUGOXMLDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450167 | |
Record name | 1-bromo-2-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50389-70-3 | |
Record name | 1-bromo-2-ethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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